REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].BrC1C=C2C(=CC=1)C(=O)OC2=O.[C:17]1([O:23][CH3:24])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.BrC1C=CC(C(O)=O)=C(C(=O)C2C=CC(OC)=CC=2)C=1.BrC1C=CC(C(=O)C2C=CC(OC)=CC=2)=C(C=1)C(O)=O.O.NN.BrC1C=C2C(=CC=1)C(=O)N[N:73]=C2C1C=CC(OC)=CC=1.[Br:88][C:89]1[CH:98]=[C:97]2[C:92]([C:93](C3C=CC(OC)=CC=3)=[N:94][NH:95][C:96]2=[O:99])=[CH:91][CH:90]=1.C1(P(ON)(C2C=CC=CC=2)=O)C=CC=CC=1>ClCCCl.CCO.C1COCC1>[NH2:73][N:95]1[N:94]=[C:93]([C:20]2[CH:21]=[CH:22][C:17]([O:23][CH3:24])=[CH:18][CH:19]=2)[C:92]2[C:97](=[CH:98][C:89]([Br:88])=[CH:90][CH:91]=2)[C:96]1=[O:99] |f:0.1.2.3,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)ON
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(OC(C2=CC1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=O)O)C=C1)C(C1=CC=C(C=C1)OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C(=O)O)C1)C(C1=CC=C(C=C1)OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=NNC(C2=CC1)=O)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C(=NNC(C2=C1)=O)C1=CC=C(C=C1)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was briefly heated
|
Type
|
CUSTOM
|
Details
|
to form a solution
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with 1N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
triturated (Hexanes/Et2O)
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
chromatographed (15-50% (1:1 EtOAc:dichloromethane)/hexanes)
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
the regioisomers separated upon purification by chromatography on SiO2 (7% EtOAc/dichloromethane)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NN1C(C2=CC(=CC=C2C(=N1)C1=CC=C(C=C1)OC)Br)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |